4-[(3-Fluorophenyl)methoxy]benzenethiol
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Overview
Description
4-[(3-Fluorophenyl)methoxy]benzenethiol is an organic compound that features a thiol group attached to a benzene ring, which is further substituted with a methoxy group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methoxy]benzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzyl alcohol and 4-hydroxybenzenethiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-fluorobenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide (PBr3). This intermediate is then reacted with 4-hydroxybenzenethiol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methoxy]benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The methoxy and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Various substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-[(3-Fluorophenyl)methoxy]benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methoxy]benzenethiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Aromatic Rings: The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenethiol: Lacks the fluorophenyl group, making it less versatile in certain reactions.
3-Fluorophenylmethanethiol: Lacks the methoxy group, which can affect its reactivity and applications.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIIMCDVXSDVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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